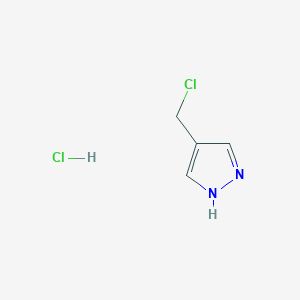

4-(Chloromethyl)-1H-pyrazole hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYZFWASSSHIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593513 | |

| Record name | 4-(Chloromethyl)-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163008-98-8 | |

| Record name | 4-(Chloromethyl)-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stability and Storage of 4-(Chloromethyl)-1H-pyrazole Hydrochloride

Introduction: The Synthetic Utility and Handling Challenges of a Key Building Block

4-(Chloromethyl)-1H-pyrazole hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chloromethyl group and a pyrazole core, makes it an essential precursor for synthesizing a diverse range of more complex molecules, including potential pharmaceutical candidates and agrochemicals.[1] The hydrochloride salt form generally enhances its solubility in aqueous media compared to the free base, facilitating its use in various chemical reactions.[1]

However, the very features that make this compound a valuable synthetic intermediate also present inherent challenges regarding its stability and storage. The presence of a reactive chloromethyl group, combined with the hygroscopic potential of a hydrochloride salt, necessitates a thorough understanding of its degradation pathways and the implementation of stringent handling and storage protocols. This guide provides a comprehensive overview of the factors influencing the stability of this compound, offering field-proven insights and detailed protocols to ensure its integrity from receipt to use.

Section 1: Chemical Stability and Potential Degradation Pathways

The long-term stability of this compound is primarily influenced by three key factors: moisture, temperature, and pH. Understanding the interplay of these factors is critical to preventing degradation and ensuring the reproducibility of experimental results.

Hydrolytic Instability: The Primary Degradation Route

The most significant contributor to the degradation of this compound is its susceptibility to hydrolysis. As a hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can then react with the electrophilic chloromethyl group in a nucleophilic substitution reaction, leading to the formation of 4-(hydroxymethyl)-1H-pyrazole and hydrochloric acid.

This hydrolytic degradation is problematic for two main reasons:

-

Loss of Reactivity: The intended reactivity of the chloromethyl group is lost, rendering the reagent ineffective for subsequent synthetic steps.

-

Introduction of Corrosive Byproducts: The generation of hydrochloric acid can alter the pH of the stored material, potentially catalyzing further degradation and causing corrosion of storage containers, particularly those made of metal.[3]

General guidance for the storage of chlorinated hydrocarbons emphasizes the exclusion of moisture to prevent the formation of HCl.[3]

Thermal Decomposition

Incompatibilities

To maintain the integrity of this compound, it is essential to store it away from incompatible materials. Key incompatibilities include:

-

Strong Oxidizing Agents: These can react exothermically with the pyrazole ring and the chloromethyl group, leading to rapid degradation and potentially hazardous conditions.

-

Strong Bases: Bases will neutralize the hydrochloride salt, liberating the free base of 4-(Chloromethyl)-1H-pyrazole. The free base may have different stability characteristics and solubility profiles.

-

Acids: While it is a hydrochloride salt, storage with other acids is generally not recommended as it can contribute to an overall acidic and potentially corrosive environment.[5]

The following diagram illustrates the primary degradation pathway of concern:

Caption: Primary hydrolytic degradation pathway of this compound.

Section 2: Recommended Storage Conditions

Based on the chemical stability profile, the following storage conditions are recommended to maximize the shelf-life and preserve the quality of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidative degradation.[3][4] |

| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light, which can catalyze degradation.[6] |

| Location | Dry, well-ventilated area | Ensures a low-humidity environment and safe dispersal of any potential off-gassing.[7] |

| Incompatibles | Store separately from strong bases, acids, and oxidizing agents | Prevents accidental contact and hazardous reactions.[5] |

Section 3: Experimental Protocol for Handling and Stability Assessment

To ensure the quality of this compound, particularly if it has been stored for an extended period or under suboptimal conditions, a stability assessment is recommended. The following protocol outlines a general procedure for handling and evaluating the integrity of the compound.

Handling Protocol

Objective: To safely handle the compound, minimizing exposure to atmospheric moisture.

Materials:

-

This compound

-

Inert atmosphere glove box or glove bag

-

Spatula

-

Weighing paper

-

Appropriate solvent (e.g., anhydrous DMSO, anhydrous DMF)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure:

-

Preparation: Transfer the required amount of this compound and all necessary equipment into an inert atmosphere glove box or glove bag that has been purged with nitrogen or argon.

-

Equilibration: Allow the container of the compound to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation of moisture onto the cold solid.

-

Dispensing: Once equilibrated, open the container and quickly weigh the desired amount of the solid.

-

Sealing: Tightly reseal the original container, ensuring the cap is secure.

-

Dissolution (if applicable): If preparing a stock solution, dissolve the weighed compound in an appropriate anhydrous solvent.

-

Removal: Remove the prepared sample and the sealed original container from the glove box.

Causality: Performing these manipulations under an inert atmosphere is a self-validating system to prevent the primary mode of degradation—hydrolysis. By minimizing exposure to moisture, the integrity of the compound is maintained.

Stability Assessment via ¹H NMR Spectroscopy

Objective: To qualitatively assess the purity of this compound and detect the presence of the primary hydrolytic degradation product, 4-(hydroxymethyl)-1H-pyrazole.

Materials:

-

Sample of this compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: In a vial, dissolve a small amount (5-10 mg) of this compound in approximately 0.6 mL of DMSO-d₆.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition: Acquire a ¹H NMR spectrum.

-

Analysis:

-

Identify the characteristic peak for the chloromethyl protons (-CH₂Cl) of the starting material. This will typically be a singlet in the range of δ 4.5-5.0 ppm.

-

Look for the appearance of a new singlet corresponding to the hydroxymethyl protons (-CH₂OH) of the degradation product, typically found slightly downfield from the chloromethyl signal.

-

Observe the integration ratio of these two peaks to estimate the extent of degradation.

-

The following workflow diagram illustrates the stability assessment process:

Caption: Experimental workflow for handling and stability assessment.

Conclusion

While this compound is a powerful synthetic tool, its utility is directly linked to its purity and stability. The primary threats to its integrity are moisture-induced hydrolysis and thermal decomposition. By adhering to the stringent storage and handling protocols outlined in this guide—namely, storage at 2-8°C under an inert atmosphere in a tightly sealed container—researchers can significantly extend the shelf-life of this valuable reagent. Regular quality assessment, particularly for older batches, using techniques such as ¹H NMR spectroscopy, provides a reliable method to verify its suitability for use, ensuring the robustness and reproducibility of synthetic endeavors.

References

-

PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. Available at: [Link]

-

European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

-

European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents (PDF). Available at: [Link]

-

ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Available at: [Link]

-

Olin Chlor Alkali. Product Information - Chloroform: Handling, Storage, and Safety. Available at: [Link]

- Google Patents. CN110903279A - Pyrazole compound and salt and application thereof.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review on heterocyclic compound pyrazole. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]

-

Eurochlor. ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Available at: [Link]

-

HSE. Safe handling of chlorine from drums and cylinders. Available at: [Link]

-

ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Available at: [Link]

-

PubChem. Pyrazolium chloride. Available at: [Link]

-

SciRP.org. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Available at: [Link]

-

lookchem. 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride Safety Data Sheets(SDS). Available at: [Link]

-

PubChemLite. This compound (C4H5ClN2). Available at: [Link]

-

PubChemLite. 4-(chloromethyl)-1,5-dimethyl-1h-pyrazole hydrochloride. Available at: [Link]

-

PubChemLite. 5-(chloromethyl)-3-phenyl-1h-pyrazole hydrochloride (C10H9ClN2). Available at: [Link]

Sources

- 1. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

The Pyrazole Pivot: A Technical Guide to 4-(Chloromethyl)-1H-pyrazole Hydrochloride as a Strategic Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," frequently incorporated into a wide array of therapeutic agents. Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The stability of the pyrazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its success in drug design.

This guide focuses on a particularly versatile and reactive member of the pyrazole family: 4-(chloromethyl)-1H-pyrazole hydrochloride. The presence of a chloromethyl group at the 4-position transforms the stable pyrazole core into a potent electrophilic building block, primed for the introduction of diverse functionalities through nucleophilic substitution reactions. Its hydrochloride salt form often enhances solubility in polar solvents, facilitating its use in a variety of reaction conditions. This document serves as an in-depth technical resource for researchers, providing insights into the synthesis, reactivity, and practical application of this valuable synthetic intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂N₂ | |

| Molecular Weight | 153.01 g/mol | |

| Appearance | Solid | - |

| CAS Number | 73901-67-4 |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of the corresponding 4-hydroxymethyl-1H-pyrazole. A common method utilizes thionyl chloride (SOCl₂) or a similar chlorinating agent. The reaction is generally performed in an inert solvent, and the hydrochloride salt is often obtained directly or by subsequent treatment with hydrochloric acid.

Core Reactivity: A Versatile Electrophile for Nucleophilic Substitution

The synthetic utility of this compound stems from the reactivity of the chloromethyl group as an excellent electrophile. The chlorine atom is a good leaving group, and the adjacent methylene is activated towards nucleophilic attack. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds, making it a valuable tool for molecular elaboration.

Synthetic Applications and Experimental Protocols

The primary application of this compound is as a pyrazol-4-ylmethylating agent. This section provides an overview of its use in forming bonds with nitrogen, sulfur, and oxygen nucleophiles, along with representative experimental protocols where available.

N-Alkylation: Synthesis of Pyrazol-4-ylmethylamines and N-Substituted Heterocycles

The reaction of this compound with primary and secondary amines, as well as with nitrogen-containing heterocycles, provides a direct route to a variety of N-substituted pyrazole derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the pyrazol-4-ylmethylamine scaffold in bioactive molecules.

General Reaction Scheme:

Experimental Protocol: Synthesis of Methyl 1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole-4-carboxylate [2]

While this protocol does not use this compound directly as the electrophile, it demonstrates a typical nucleophilic aromatic substitution involving a pyrazole nucleophile and a chloropyrimidine electrophile. The conditions are illustrative of those that could be adapted for the N-alkylation of pyrazoles or other N-nucleophiles with this compound.

-

Reactants:

-

Methyl-1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate (1 Eq)

-

3,5-Dimethylaniline (1.2 Eq)

-

Potassium Carbonate (K₂CO₃) (2 Eq)

-

-

Solvent: Dimethylformamide (DMF)

-

Procedure:

-

To a solution of methyl-1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate (500 mg, 1 Eq) in DMF (10 mL) under an argon atmosphere, add 3,5-dimethylaniline (550 mg, 1.2 Eq) and K₂CO₃ (700 mg, 2 Eq).[2]

-

Heat the reaction mixture to 80 °C for 4 hours.[2]

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction mixture with ice-cold water and extract with ethyl acetate.[2]

-

Wash the combined organic layers with water and brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by Medium Pressure Liquid Chromatography (MPLC) to yield the title compound as an off-white solid.[2]

-

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The hydrochloride salt of the starting material is acidic. A base is required to neutralize the HCl and to deprotonate the nucleophile (in the case of a pyrazole or other N-H containing heterocycle), increasing its nucleophilicity. Potassium carbonate is a common, moderately strong base suitable for this purpose.

-

Solvent (DMF): A polar aprotic solvent like DMF is an excellent choice for Sₙ2 reactions as it can dissolve the reactants and stabilize the transition state without solvating the nucleophile, thus enhancing its reactivity.

-

Temperature (80 °C): Heating the reaction mixture increases the reaction rate, allowing for completion within a reasonable timeframe. The chosen temperature is a balance between achieving a sufficient reaction rate and minimizing potential side reactions or decomposition.

S-Alkylation: Formation of Pyrazol-4-ylmethyl Thioethers

The reaction with thiol-based nucleophiles provides access to pyrazol-4-ylmethyl thioethers. This class of compounds is also of interest in drug discovery, as the thioether linkage can modulate the lipophilicity and metabolic stability of a molecule.

General Reaction Scheme:

Conceptual Protocol for S-Alkylation:

Based on general principles of S-alkylation, a typical procedure would involve the deprotonation of the thiol with a suitable base to form the more nucleophilic thiolate, followed by the addition of this compound.

-

Reactants:

-

Thiol (1 Eq)

-

This compound (1 Eq)

-

Base (e.g., Sodium Hydride, Potassium Carbonate) (1-1.2 Eq)

-

-

Solvent: Anhydrous DMF or THF

-

Procedure:

-

Dissolve the thiol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add the base portion-wise.

-

Allow the mixture to stir at room temperature for a short period to ensure complete formation of the thiolate.

-

Add a solution of this compound in the same solvent dropwise.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

O-Alkylation: Synthesis of Pyrazol-4-ylmethyl Ethers

The formation of ether linkages via reaction with alcohols or phenols is another important transformation. This allows for the introduction of a flexible linker and can significantly impact the pharmacological properties of the final molecule.

General Reaction Scheme:

Conceptual Protocol for O-Alkylation:

Similar to S-alkylation, O-alkylation typically proceeds via the formation of an alkoxide or phenoxide by deprotonation with a suitable base.

-

Reactants:

-

Alcohol or Phenol (1 Eq)

-

This compound (1 Eq)

-

Base (e.g., Sodium Hydride) (1.1 Eq)

-

-

Solvent: Anhydrous THF or DMF

-

Procedure:

-

To a solution of the alcohol or phenol in the anhydrous solvent under an inert atmosphere, add the base at 0 °C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH).

-

Add a solution of this compound in the same solvent.

-

Heat the reaction mixture if necessary and monitor by TLC.

-

After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography.

-

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide range of pyrazole-containing molecules. Its ability to act as a potent electrophile in nucleophilic substitution reactions allows for the straightforward introduction of the pyrazol-4-ylmethyl moiety onto various scaffolds. This guide has provided an overview of its properties, synthesis, and core reactivity, with a focus on its application in N-, S-, and O-alkylation reactions. The provided protocols and mechanistic insights are intended to serve as a practical resource for researchers in drug discovery and synthetic organic chemistry, enabling the efficient utilization of this versatile synthetic tool.

References

-

PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 183-201.

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974.

-

National Center for Biotechnology Information. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of (E)-N-(2-(1H-indol-3-yl)ethyl)-1-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanimine (IPM) 3. Results and discussion 3.1 Synthesis of (E). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

- Portilla, J., et al. (n.d.).

-

ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives in Anticancer Research

Introduction: The Prominence of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile derivatization, leading to a vast chemical space for interaction with various biological targets. In the realm of oncology, pyrazole derivatives have emerged as a cornerstone for the development of novel therapeutic agents.[1] Numerous compounds incorporating the pyrazole core have demonstrated significant anticancer activity by modulating key signaling pathways implicated in tumorigenesis and metastasis.[2][3]

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of pyrazole derivatives for anticancer research. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale for experimental choices, thereby ensuring a robust and reproducible workflow.

Strategic Approaches to Pyrazole Synthesis

The synthetic strategy towards anticancer pyrazole derivatives is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship (SAR) studies. Two of the most reliable and versatile methods for constructing the pyrazole core are the Knorr pyrazole synthesis and the reaction of chalcones with hydrazines.

Method 1: Knorr Pyrazole Synthesis from β-Dicarbonyl Compounds

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] This method is highly efficient for producing a wide range of substituted pyrazoles.

Causality of Experimental Choices:

-

Choice of 1,3-Dicarbonyl: The nature of the substituents on the dicarbonyl precursor directly translates to the substitution pattern at positions 3 and 5 of the pyrazole ring. This is a critical consideration for tuning the biological activity of the final compound.

-

Hydrazine Derivative: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent at the N1 position of the pyrazole. An aryl substituent at N1 is a common feature in many anticancer pyrazoles.

-

Catalyst: A catalytic amount of acid is often used to protonate a carbonyl group, thereby activating it for nucleophilic attack by the hydrazine.

Experimental Workflow: Knorr Pyrazole Synthesis

Caption: Workflow for Knorr Pyrazole Synthesis.

Detailed Protocol: Synthesis of 3,5-disubstituted Pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).

-

Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0 mmol).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Method 2: Synthesis from Chalcones

Chalcones, which are α,β-unsaturated ketones, are excellent precursors for the synthesis of pyrazoline and pyrazole derivatives. The reaction with hydrazine derivatives proceeds via a Michael addition followed by cyclization and subsequent oxidation (for pyrazole formation).

Causality of Experimental Choices:

-

Chalcone Precursor: The substituents on the two aromatic rings of the chalcone will determine the substitution pattern at positions 3 and 5 of the resulting pyrazole. This allows for significant structural diversity.

-

Reaction Conditions: The choice of solvent and catalyst can influence the reaction rate and yield. Microwave-assisted synthesis has emerged as a highly efficient method, significantly reducing reaction times.[5]

Experimental Workflow: Pyrazole Synthesis from Chalcones

Caption: Workflow for Pyrazole Synthesis from Chalcones.

Detailed Protocol: Microwave-Assisted Synthesis of Pyrazole from Chalcone

-

Reaction Mixture: In a microwave-safe reaction vessel, combine the chalcone derivative (1 mmol), hydrazine derivative (1.2 mmol), and glacial acetic acid (5 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).[5]

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the vessel to room temperature. Pour the reaction mixture into crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Characterization of Synthesized Pyrazole Derivatives

Unambiguous structural elucidation of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.

Data Presentation: Spectroscopic Characterization

| Technique | Purpose | Characteristic Signals for Pyrazole Derivatives |

| ¹H NMR | To determine the number, environment, and connectivity of protons. | - N-H proton (for N-unsubstituted pyrazoles): Broad singlet, typically δ 10-13 ppm.[4] - Pyrazole ring protons: Aromatic region, δ 6.0-8.5 ppm. The chemical shift and coupling constants depend on the substitution pattern. - Substituent protons: Chemical shifts will be in their expected regions. |

| ¹³C NMR | To identify the carbon skeleton of the molecule. | - Pyrazole ring carbons: Typically in the range of δ 100-160 ppm.[5][6] - C=O (if present, e.g., in pyrazolones): Downfield, δ > 160 ppm.[6] |

| IR Spectroscopy | To identify the functional groups present in the molecule. | - N-H stretch (for N-unsubstituted pyrazoles): Broad band around 3100-3400 cm⁻¹.[7] - C=N stretch: Around 1500-1600 cm⁻¹.[7] - C=C stretch (aromatic): Around 1400-1600 cm⁻¹. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | The molecular ion peak (M+) should correspond to the calculated molecular weight of the synthesized compound. |

Biological Evaluation: Assessing Anticancer Potential

Once synthesized and characterized, the novel pyrazole derivatives must be evaluated for their anticancer activity. This typically involves a tiered approach, starting with in vitro cytotoxicity screening, followed by more detailed mechanistic studies.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.

A. DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[8]

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC₅₀ concentration for 24-48 hours.

-

DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit or a standard phenol-chloroform extraction method.

-

Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light. A "ladder" pattern of DNA fragments indicates apoptosis.[9]

B. Western Blot Analysis of Apoptotic Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis. An increase in the Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) ratio is indicative of apoptosis induction.[10]

Step-by-Step Methodology:

-

Protein Extraction: Treat cells with the pyrazole derivative, harvest, and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[11]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

-

Densitometry: Quantify the band intensities to determine the Bax/Bcl-2 ratio.

Protocol 3: Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the pyrazole derivative for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[12]

-

Staining: Wash the cells and stain with a solution containing propidium iodide (PI) and RNase A.[13]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action: Targeting Key Signaling Pathways

Pyrazole derivatives often exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation and survival.[1][2] The PI3K/Akt and MAPK/ERK pathways are frequently targeted.[14][15]

Signaling Pathway Targeted by Anticancer Pyrazole Derivatives

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. edspace.american.edu [edspace.american.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Topic: Recrystallization Techniques for Purifying 4-(Chloromethyl)-1H-pyrazole hydrochloride

An Application Note from the Desk of a Senior Application Scientist

Foreword: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic building blocks are not merely a matter of quality control; they are foundational to the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(Chloromethyl)-1H-pyrazole hydrochloride is one such critical intermediate, forming the backbone of numerous targeted therapies, particularly in oncology and immunology. Impurities, even in trace amounts, can propagate through a synthetic sequence, leading to unwanted side reactions, reduced yields, and the generation of structurally similar but biologically distinct byproducts that pose significant challenges to downstream purification and can introduce unforeseen toxicity.

This application note provides a comprehensive, field-tested guide to the purification of this compound by recrystallization. We move beyond a simple list of steps to dissect the causality behind the protocol, empowering the researcher to not only replicate the method but to adapt it based on a sound understanding of the underlying physicochemical principles.

Foundational Principles: The Thermodynamics of Recrystallization

Recrystallization is a powerful purification technique that exploits the differences in solubility between a target compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent will solubilize the target compound completely at an elevated temperature but only sparingly at a lower temperature. Conversely, impurities should either be insoluble at the high temperature (allowing for removal by hot filtration) or remain fully soluble at the low temperature (remaining in the mother liquor upon crystallization).

The success of this process is governed by a carefully controlled transition from a state of high entropy (dissolved solute) to a state of low entropy (ordered crystal lattice). Slow, controlled cooling is paramount as it allows for the selective incorporation of the target molecule into the growing crystal lattice, effectively excluding ill-fitting impurity molecules.

Logical Workflow for Protocol Development

The development of a robust recrystallization protocol is a systematic process. The following diagram illustrates the decision-making and experimental workflow.

Caption: A logical workflow for developing a robust recrystallization protocol.

Protocol: Purification of this compound

This protocol has been optimized for purifying crude material with an initial purity of 85-95% to a final purity of >99.5%.

Material Characterization & Solvent Selection

The hydrochloride salt structure of the target compound dictates its high polarity. Therefore, polar solvents are the logical starting point for screening.

| Property | Value | Rationale for Consideration |

| Molecular Formula | C₅H₈Cl₂N₂ | Indicates a polar heterocyclic structure. |

| Molecular Weight | 167.04 g/mol | Essential for calculating yield. |

| Appearance | Off-white to light brown solid | Color is often indicative of impurities. |

| Solubility Profile | As a hydrochloride salt, it is soluble in water and lower alcohols (methanol, ethanol) and sparingly soluble in less polar solvents like isopropanol, ethyl acetate, and acetone. It is generally insoluble in non-polar solvents like hexanes or toluene.[1] | This profile makes a mixed-solvent system, particularly using two miscible solvents with different solvating powers, an ideal choice. |

Solvent System of Choice: Isopropanol (IPA) / Methanol (MeOH)

-

Methanol acts as the primary solvent , effectively dissolving the polar hydrochloride salt at an elevated temperature.

-

Isopropanol acts as the anti-solvent . The target compound is significantly less soluble in IPA than in MeOH. This differential allows for controlled precipitation upon cooling.

Step-by-Step Experimental Protocol

Safety First: this compound is an irritant. Always handle this compound in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer hotplate

-

Condenser

-

Thermometer/temperature probe

-

Büchner funnel and vacuum flask

-

Vacuum oven

Procedure:

-

Initial Slurry: To a round-bottom flask charged with crude this compound (1.0 eq), add Isopropanol (5 mL per gram of crude material). Begin stirring to form a slurry at ambient temperature (20-25°C).

-

Dissolution: Heat the slurry to a gentle reflux (approx. 80-85°C). While maintaining the reflux, add Methanol dropwise via an addition funnel. The objective is to add the absolute minimum volume of methanol required to achieve complete dissolution. This ensures the solution is saturated, which is critical for maximizing recovery.

-

Hot Filtration (Optional): If insoluble particulate matter or significant color persists after dissolution, a hot filtration is warranted. Pre-heat a Büchner funnel and filter flask. Place a piece of filter paper in the funnel and rapidly filter the hot solution under vacuum. This step must be performed quickly to prevent premature crystallization in the funnel.

-

Controlled Cooling & Crystallization: Replace the heating mantle with a cooling bath (water bath). Allow the solution to cool slowly and undisturbed.

-

Phase A (Slow Ambient Cooling): Let the solution cool from reflux to ~40°C over at least one hour. Slow cooling is the single most important variable for forming large, pure crystals.

-

Phase B (Chilled Cooling): Once at 40°C, cool the flask to 0-5°C using an ice-water bath. Hold at this temperature for a minimum of one hour to ensure maximum precipitation.

-

-

Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a minimal amount of ice-cold Isopropanol (2 x 1 mL per gram of initial crude material). Using cold solvent is critical to prevent redissolving the purified product.

-

Drying: Dry the purified white crystalline solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Validation and Quality Control

A successful purification must be confirmed with analytical data.

| Analytical Method | Purpose | Expected Outcome |

| Melting Point | Assess purity and identity. Impurities depress and broaden the melting point range. | A sharp melting point range, elevated compared to the crude starting material. |

| HPLC (High-Performance Liquid Chromatography) | Quantify purity and impurity profile. | Purity should increase from a baseline of 85-95% to ≥99.5%. Significant reduction or elimination of impurity peaks in the chromatogram. |

| ¹H NMR Spectroscopy | Confirm structural integrity and detect proton-containing impurities. | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Disappearance of impurity signals present in the crude material's spectrum. |

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out / No Crystals Form | 1. Solution is too concentrated (supersaturated).2. Cooling is too rapid.3. High level of impurities inhibiting lattice formation. | 1. Re-heat the mixture to dissolve the oil, add a small amount (5-10% v/v) of the primary solvent (Methanol), and re-cool slowly.2. Ensure a very slow cooling ramp.3. If the issue persists, consider a pre-purification step like a silica gel plug filtration. |

| Low Yield / Poor Recovery | 1. Too much solvent (especially Methanol) was used, keeping the product in solution even at low temperatures.2. The washing step was performed with warm solvent or excessive volume. | 1. Re-heat the filtrate to gently evaporate a portion of the solvent and attempt to re-crystallize.2. Always use a minimal volume of ice-cold anti-solvent (Isopropanol) for washing. |

| Product Color Does Not Improve | The colored impurity has very similar solubility to the target compound. | Perform a hot filtration after adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. |

References

-

Recrystallization (chemistry). Wikipedia. [Link]

-

1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303. PubChem. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Method for purifying pyrazoles.

-

Pyrazoles are a very important structural motif widely found in pharmaceuticals and agrochemicals. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Pyrazole Derivatives

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a vast spectrum of pharmacological activities.[1] From anti-inflammatory agents to oncology therapeutics, the pyrazole scaffold is a privileged structure due to its unique electronic properties and ability to form diverse molecular interactions. The journey from a synthesized pyrazole derivative to a potential drug candidate is paved with rigorous analytical characterization. Unambiguous structure elucidation, purity assessment, and the identification of related substances are not mere procedural steps but the very foundation of safety, efficacy, and intellectual property.

This guide is designed to provide researchers, scientists, and drug development professionals with a detailed, field-proven framework for the comprehensive analytical characterization of pyrazole derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering protocols that are not just instructional but also self-validating. Each section is crafted to empower the scientist with the knowledge to not only execute these methods but to understand and adapt them for novel pyrazole compounds.

I. The Orthogonal Approach to Structural Elucidation

The definitive characterization of a novel pyrazole derivative rarely relies on a single analytical technique. Instead, a robust, orthogonal approach is mandated, where each method provides a unique and complementary piece of the structural puzzle. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. The integration of data from these techniques provides an unshakeable foundation for the proposed chemical structure.

Caption: Orthogonal workflow for pyrazole derivative characterization.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, including pyrazole derivatives. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expertise & Experience: Why NMR is Indispensable for Pyrazoles

The pyrazole ring is an aromatic heterocycle with a unique electronic landscape. The chemical shifts of the ring protons and carbons are highly sensitive to the nature and position of substituents.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants. For pyrazoles, the protons on the ring typically appear in the aromatic region (δ 6.0-8.5 ppm). The N-H proton of an unsubstituted pyrazole is often broad and can exchange with deuterium, providing a key diagnostic clue.

-

¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment. The chemical shifts of the pyrazole ring carbons are indicative of the substitution pattern.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

-

COSY (Correlation Spectroscopy) identifies proton-proton couplings, establishing vicinal and geminal relationships.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) is pivotal for connecting molecular fragments by showing correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and linking substituents to the pyrazole core.[2][3]

-

Application Protocol: NMR Analysis of a Novel Pyrazole Derivative

Objective: To obtain comprehensive 1D and 2D NMR data for the structural elucidation of a synthesized pyrazole derivative.

Materials:

-

Pyrazole derivative sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[4]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity[5]

-

High-quality 5 mm NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes and vials

Protocol:

-

Sample Preparation:

-

Ensure the sample is dry and free of particulate matter.

-

Accurately weigh the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; it must dissolve the compound well and not have signals that overlap with key analyte resonances.[6]

-

Vortex the sample until fully dissolved. If solubility is an issue, gentle heating or sonication may be applied.

-

Transfer the solution to a clean NMR tube.

-

Cap the tube and carefully wipe the outside with a lint-free tissue.

-

-

Instrument Setup & Data Acquisition (Example on a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (e.g., zg30)

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

-

Number of Scans: 8-16 (adjust for concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled (e.g., zgpg30)

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)

-

Number of Scans: 1024 or more (adjust for concentration and time)

-

Relaxation Delay (d1): 2 seconds

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Utilize standard, vendor-provided pulse programs.

-

Optimize spectral widths in both dimensions to encompass all relevant signals.

-

For HMBC, a long-range coupling delay (e.g., 60-80 ms) is typically used to observe correlations over 2-3 bonds.

-

-

-

Data Processing & Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the spectra using the residual solvent peak or TMS (¹H: 0 ppm, ¹³C: 0 ppm).

-

Integrate the ¹H NMR spectrum to determine proton ratios.

-

Analyze coupling patterns (multiplicity, J-values) in the ¹H spectrum.

-

Correlate signals in the 2D spectra to build the molecular framework.

-

Self-Validation/Trustworthiness: The consistency of the data across all NMR experiments serves as a self-validation check. For example, a C-H bond identified in the HSQC spectrum should correspond to a proton and a carbon with appropriate chemical shifts in the 1D spectra. HMBC correlations should be chemically plausible and help to confirm the connectivity established by COSY.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| H-3/H-5 | 7.5 - 8.5 | 130 - 150 | Sensitive to N-substitution and adjacent groups. |

| H-4 | 6.0 - 7.0 | 100 - 115 | Generally the most shielded ring position. |

| N-H | 8.0 - 13.0 (variable) | - | Often broad; can exchange with D₂O. |

Note: These are general ranges and can vary significantly based on the specific substituents and solvent used.[7][8]

III. Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through high-resolution instruments, the molecular formula of a compound. The fragmentation pattern observed in the mass spectrum offers valuable structural information that complements NMR data.

Expertise & Experience: Interpreting Pyrazole Fragmentation

The fragmentation of pyrazole derivatives is highly dependent on the ionization method and the nature of the substituents.[9]

-

Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and often complex fragmentation. The molecular ion peak (M⁺·) may be weak. Common fragmentation pathways for N-heterocycles involve the loss of small, stable molecules like HCN, N₂, or radicals from substituents.[10]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. It is excellent for confirming the molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion for structural analysis.

The stability of the pyrazole ring often leads to its preservation as a charged fragment in the mass spectrum. The fragmentation pattern is generally dictated by the weakest bonds and the formation of the most stable fragment ions and neutral losses.

Application Protocol: MS Analysis of a Pyrazole Derivative

Objective: To determine the molecular weight, deduce the elemental composition, and analyze the fragmentation pattern of a pyrazole derivative.

Materials:

-

Pyrazole derivative sample (typically <1 mg)

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

-

Vials and syringes

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent. The solvent should be volatile and compatible with the MS ion source.

-

Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.

-

-

High-Resolution Mass Spectrometry (HRMS) via ESI:

-

Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Ensure the mass accuracy is calibrated to < 5 ppm.

-

Use the instrument's software to calculate the elemental composition from the accurate mass of the [M+H]⁺ ion.

-

-

Fragmentation Analysis via EI-MS (if coupled with GC) or ESI-MS/MS:

-

For EI-MS: If the compound is volatile and thermally stable, use a GC-MS system. The resulting spectrum will show the molecular ion and its fragmentation pattern.

-

For ESI-MS/MS:

-

Select the [M+H]⁺ ion as the precursor ion in the first mass analyzer.

-

Induce fragmentation in a collision cell using an inert gas (e.g., argon).

-

Analyze the resulting fragment ions in the second mass analyzer.

-

Vary the collision energy to control the degree of fragmentation.

-

-

-

Data Interpretation:

-

Identify the molecular ion ([M+H]⁺ or M⁺·).

-

Propose structures for the major fragment ions by calculating the mass differences (neutral losses) from the precursor ion.

-

Correlate the fragmentation pattern with the structure proposed from NMR data. For instance, the loss of a fragment corresponding to a known substituent is strong evidence for its presence.

-

Self-Validation/Trustworthiness: The elemental composition derived from HRMS must be consistent with the structure determined by NMR. The observed fragmentation pattern should be logical and explainable based on established principles of mass spectral fragmentation.[11]

IV. High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the workhorse for assessing the purity of synthesized compounds and for isolating them for further characterization. A validated HPLC method is essential for quality control in drug development.

Expertise & Experience: Developing a Robust HPLC Method for Pyrazoles

Most pyrazole derivatives, being moderately polar, are well-suited for Reversed-Phase HPLC (RP-HPLC).

-

Column Choice: A C18 column is a versatile starting point for most pyrazole derivatives.

-

Mobile Phase Selection: The key is to achieve good resolution between the main peak and any impurities with a reasonable run time and good peak shape. A typical mobile phase consists of an aqueous component (water with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic component (acetonitrile or methanol).[12]

-

Detection: Pyrazole derivatives often contain chromophores, making UV detection a suitable choice. A photodiode array (PDA) detector is highly recommended as it can provide UV spectra of each peak, which helps in peak tracking and purity assessment.

Application Protocol: RP-HPLC Purity Assessment

Objective: To develop and validate a stability-indicating RP-HPLC method to determine the purity of a pyrazole derivative.

Materials:

-

HPLC system with a PDA detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Acid/base modifiers (e.g., formic acid, TFA)

-

Volumetric flasks, pipettes, vials

Protocol:

-

Method Development:

-

Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.

-

Start with a generic gradient method, for example, 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

-

Inject the sample and observe the retention time and peak shape.

-

Optimize the gradient, flow rate (typically 1.0 mL/min), and column temperature to achieve a retention time of 5-15 minutes with good resolution from any impurities.[13]

-

-

System Suitability Testing (Self-Validation):

-

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.[14][15]

-

Prepare a standard solution of the pyrazole derivative at a known concentration.

-

Make five replicate injections.

-

Acceptance Criteria (as per ICH guidelines): [16][17]

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates (Column Efficiency): > 2000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

-

-

Purity Analysis:

-

Prepare the analysis sample at a concentration of ~0.5 mg/mL.

-

Inject the sample into the HPLC system.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Use the PDA detector to check for peak purity. The UV spectra across an individual peak should be consistent if the peak is pure.

-

Table 2: Example HPLC Method Parameters for a Pyrazole Derivative

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B in 15 min | To elute a range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | PDA at 254 nm | Common wavelength for aromatic compounds. PDA allows for peak purity analysis. |

| Injection Vol. | 10 µL | Standard volume to avoid column overload. |

V. Single-Crystal X-ray Crystallography: The Absolute Structure

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Expertise & Experience: Growing High-Quality Crystals

Crystal growth is often considered an art, but systematic approaches can significantly increase the chances of success.[18] The key is to slowly reach a state of supersaturation.

-

Purity is Paramount: The starting material must be of the highest possible purity.

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble.[19]

-

-

Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly over days or weeks.

-

Solvent/Anti-Solvent Diffusion: Dissolve the compound in a "good" solvent, and layer a "poor" solvent (anti-solvent) in which the compound is insoluble on top. Diffusion at the interface will slowly induce crystallization.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

Application Protocol: X-ray Structure Determination

Objective: To grow a single crystal of a pyrazole derivative and determine its three-dimensional structure.

Protocol:

-

Crystal Growth (Example: Solvent Layering):

-

Dissolve 5-10 mg of the highly purified pyrazole derivative in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a narrow vial or test tube.

-

Carefully layer a "poor" solvent (e.g., hexane or pentane) on top of the solution with minimal mixing.

-

Seal the vial and leave it undisturbed in a vibration-free location for several days to weeks.

-

Monitor periodically for the formation of well-defined single crystals.

-

-

Crystal Mounting and Data Collection:

-

Carefully select a suitable crystal (well-formed, no visible cracks) under a microscope.

-

Mount the crystal on a cryo-loop.

-

Place the mounted crystal on a diffractometer. A stream of cold nitrogen (e.g., 100 K) is often used to protect the crystal from radiation damage.[22]

-

Collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a reflection file.

-

Solve the structure using direct methods or other algorithms to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model converges and accurately represents the data.

-

-

Data Analysis:

-

Analyze the final structure for bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking).

-

Generate a final crystallographic report (e.g., in CIF format).

-

Self-Validation/Trustworthiness: The refined crystallographic model is evaluated by several metrics, such as the R-factor, which indicates the agreement between the calculated and observed structure factors. A low R-factor (<0.05) signifies a high-quality structure determination. The resulting structure must be chemically sensible and consistent with all other spectroscopic data.

Table 3: Comparative Crystallographic Data for Representative Pyrazole Derivatives

| Parameter | 4-Iodo-1H-pyrazole[22] | Compound II[23] | Compound L1[24] |

| Formula | C₃H₃IN₂ | C₂₁H₂₁N₃O | C₉H₁₀N₄ |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/c | P-1 | C2/c |

| Unit Cell a (Å) | 8.35 | 8.89 | 17.84 |

| Unit Cell b (Å) | 5.78 | 10.12 | 8.11 |

| Unit Cell c (Å) | 11.02 | 11.23 | 13.01 |

| Volume (ų) | 530.9 | 903.4 | 1789.9 |

This table provides a snapshot of the diversity in crystal packing observed for pyrazole derivatives.

VI. Conclusion: An Integrated Analytical Strategy

The characterization of pyrazole derivatives is a multi-faceted process that demands a synergistic application of modern analytical techniques. NMR provides the structural framework, Mass Spectrometry confirms the mass and connectivity, HPLC assures purity, and X-ray Crystallography delivers the definitive three-dimensional structure. By following these detailed, self-validating protocols, researchers can ensure the integrity of their data, accelerate their research, and build a solid foundation for the development of novel pyrazole-based therapeutics.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

-

(n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Popov, K. I., et al. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f.

-

European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

- Saad, E. F., et al. (n.d.). Mass spectrometric study of some pyrazoline derivatives.

-

Wilen, S. H. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].

-

Boyle, T. J. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

-

DeLeon, M., et al. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR.

- Santos, L. S., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

Pozharani, L. B., et al. (2022, June 15). Development and validation of new RP-HPLC method for estimation of pramipexole dihydrochloride in bulk and pharmaceutical formul. DergiPark. Retrieved from [Link]

- (n.d.).

- Al-Majid, A. M., et al. (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites.

- Moldovan, Z., & Pȋrnău, A. (n.d.). (PDF) Interpretation of Mass Spectra.

-

ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Staples, R. (n.d.).

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

- (2025, November 3). System suitability Requirements for a USP HPLC Method. Tips & Suggestions.

- Rees, R. G., & Green, M. J. (n.d.). Phys. Org. 387. RSC Publishing.

-

Gholve, S. B., et al. (2021, July 9). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Journal of Pharmaceutical Research International. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO INTERPRETING MASS SPECTRA. Retrieved from [Link]

- (n.d.).

- Kurbatov, S. V., et al. (n.d.).

- The Royal Society of Chemistry. (n.d.). X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles.

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

- (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- (2024, December 16). How to grow crystals for single crystal X-ray diffraction experiments? [Video]. YouTube.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- (n.d.). RP-HPLC Method Development and Validation for Estimation of Aripiprazole in Bulk and Dosage Form. International Journal of Pharmacy and Biological Sciences.

-

Dolan, J. W. (2014, August 22). System Suitability. LCGC. Retrieved from [Link]

- Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Abood, N. A., et al. (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uni-saarland.de [uni-saarland.de]

- 12. ijcpa.in [ijcpa.in]

- 13. journaljpri.com [journaljpri.com]

- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. database.ich.org [database.ich.org]

- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 18. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How To [chem.rochester.edu]

- 20. journals.iucr.org [journals.iucr.org]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for N-alkylation with 4-(Chloromethyl)-1H-pyrazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after component in the design of novel therapeutics. The N-alkylation of pyrazole derivatives and other nitrogen-containing molecules with pyrazole-based fragments is a critical strategy for modulating their pharmacokinetic and pharmacodynamic profiles. This application note provides a detailed experimental guide for the N-alkylation of various nucleophiles using 4-(chloromethyl)-1H-pyrazole hydrochloride, a versatile and reactive building block for introducing the pyrazol-4-ylmethyl moiety.

This guide is designed to provide not just a step-by-step protocol, but also the underlying chemical principles and practical insights to empower researchers to successfully implement and adapt this methodology for their specific research needs.

Understanding the Reagent: this compound

This compound is a salt, meaning the pyrazole ring is protonated. This has important implications for its use in N-alkylation reactions. The presence of the hydrochloride necessitates the use of a base to both neutralize the salt and to deprotonate the nucleophilic amine that will be alkylated. The choice of base and the stoichiometry are therefore critical for a successful reaction.

The chloromethyl group at the 4-position of the pyrazole is the electrophilic site for the alkylation. The chlorine atom is a good leaving group, facilitating the nucleophilic substitution by the amine.

Reaction Mechanism and Key Considerations

The N-alkylation reaction with this compound proceeds via a standard SN2 mechanism. The key steps are:

-